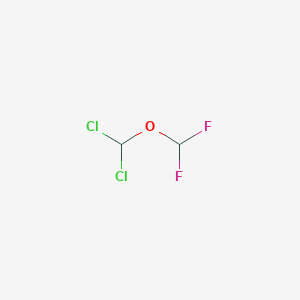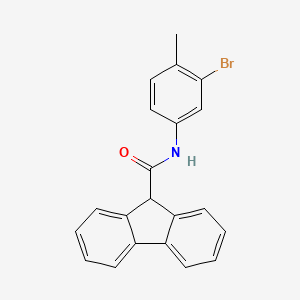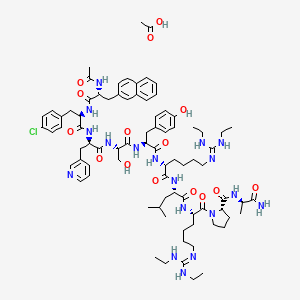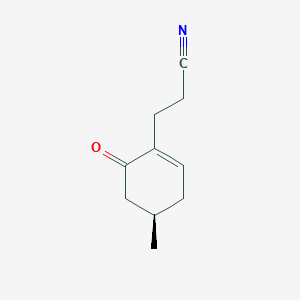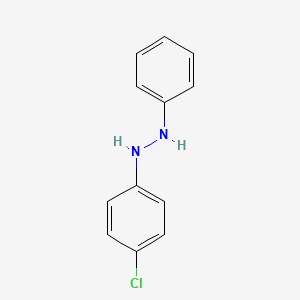
1-(4-Chlorophenyl)-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-phenylhydrazine is an organic compound with the molecular formula C12H11ClN2 It is a hydrazine derivative characterized by the presence of a chlorophenyl group and a phenyl group attached to the hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-chloronitrobenzene with phenylhydrazine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction methods. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazines.
科学的研究の応用
1-(4-Chlorophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-(4-Chlorophenyl)-2-phenylhydrazine exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
類似化合物との比較
1-Phenyl-2-phenylhydrazine: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(4-Methylphenyl)-2-phenylhydrazine: Contains a methyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness: 1-(4-Chlorophenyl)-2-phenylhydrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
特性
CAS番号 |
949-88-2 |
|---|---|
分子式 |
C12H11ClN2 |
分子量 |
218.68 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C12H11ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14-15H |
InChIキー |
UUZWFDOUJUUCEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
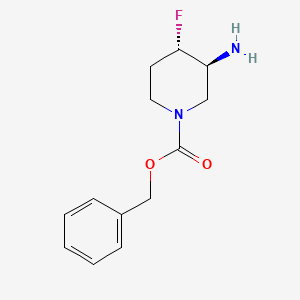
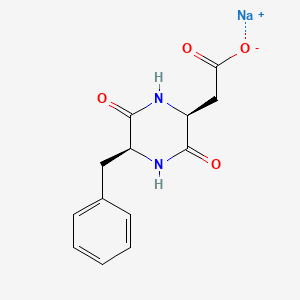
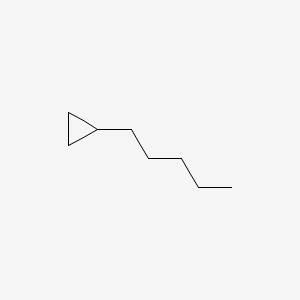
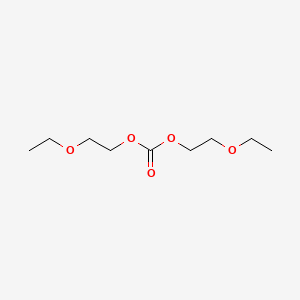
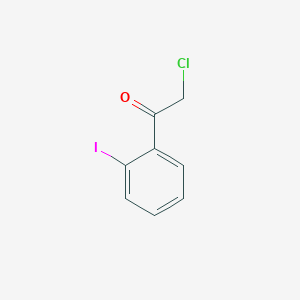
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
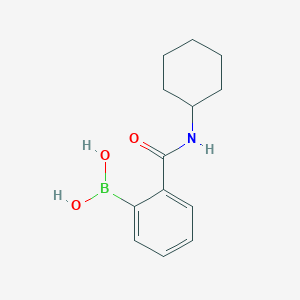
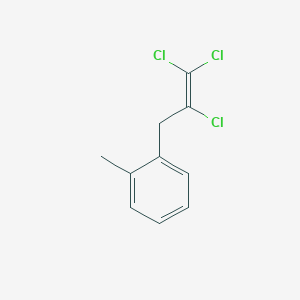
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
